molecular formula C11H13Cl2NO3 B2910556 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide CAS No. 1016757-52-0

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide

Cat. No. B2910556
CAS RN: 1016757-52-0
M. Wt: 278.13
InChI Key: CIKNJZYSUKFIRQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CDP-323, and it has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the inhibition of T cell activity. Specifically, it inhibits the activity of the enzyme diacylglycerol kinase (DGK), which is involved in the signaling pathway that leads to T cell activation. By inhibiting DGK, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide can reduce the activity of T cells and the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide include the inhibition of T cell activity, the induction of apoptosis in cancer cells, and the reduction of symptoms in autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its ability to inhibit T cell activity. This can be useful in studying the immune response and autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in lab experiments.
One limitation of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its specificity for DGK. While this specificity can be useful in studying the immune response, it may limit the compound's usefulness in other areas of research.

Future Directions

There are several future directions for research on 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide. One area of research is the development of more potent and selective DGK inhibitors. These inhibitors could be used to study the role of DGK in various diseases and to develop new treatments.
Another area of research is the use of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in combination with other drugs. The compound has been shown to enhance the efficacy of certain chemotherapy drugs in treating cancer. Further research could explore the potential of combining 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide with other drugs to develop more effective treatments for cancer.
Conclusion:
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. Its mechanism of action involves the inhibition of T cell activity, and it has been shown to have low toxicity in animal studies. While it has limitations in its specificity for DGK, it has potential for use in lab experiments and future research.

Synthesis Methods

The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the reaction between 5-chloro-2,4-dimethoxybenzoyl chloride and 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. It has been shown to inhibit the activity of T cells, which play a crucial role in the immune response. This inhibition can help to reduce the symptoms of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In addition, 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKNJZYSUKFIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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